5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system, and a 2-oxoazetidine moiety, which is a four-membered lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a thiophene derivative.
Bromination: The thieno[2,3-b]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with 2-Oxoazetidine: The brominated thieno[2,3-b]pyridine is then coupled with a 2-oxoazetidine derivative through a nucleophilic substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine and bases such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with the removal of the bromine atom.
Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different substituents.
2-Oxoazetidine Derivatives: Compounds with the 2-oxoazetidine moiety but different core structures.
Uniqueness
5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of the thieno[2,3-b]pyridine core and the 2-oxoazetidine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2S/c18-11-6-10-7-14(24-17(10)19-9-11)16(23)20-12-2-1-3-13(8-12)21-5-4-15(21)22/h1-3,6-9H,4-5H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGBIVVQQBWSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)NC(=O)C3=CC4=CC(=CN=C4S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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